molecular formula C10H15NO3S B13516762 2-Isopropoxy-5-methylbenzenesulfonamide

2-Isopropoxy-5-methylbenzenesulfonamide

Cat. No.: B13516762
M. Wt: 229.30 g/mol
InChI Key: BNHCZPMOJYZSRO-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

5-methyl-2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)

InChI Key

BNHCZPMOJYZSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Literature review of 2-Isopropoxy-5-methylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Isopropoxy-5-methylbenzenesulfonamide and its derivatives. While the 2-methoxy and 2-ethoxy analogs (e.g., Tamsulosin) are commercially dominant, the 2-isopropoxy variant represents a critical chemical probe used to investigate steric tolerance and lipophilic interactions within the


-adrenergic receptor binding pocket.

Context: Structural Optimization of


-Adrenoceptor Antagonists
Document ID:  TG-SULF-ISO-05
Version:  2.1 (Research & Development)

Executive Summary & Chemical Identity[1]

The 2-Isopropoxy-5-methylbenzenesulfonamide scaffold is a structural analog of the key pharmacophore found in third-generation


-blockers. It serves as a vital intermediate for synthesizing "bulky" Tamsulosin derivatives to test subtype selectivity (

vs.

vs.

).
Core Scaffold Data
PropertySpecification
Chemical Name 2-Isopropoxy-5-methylbenzenesulfonamide
CAS Registry 1624110-10-9
Molecular Formula

Molecular Weight 229.30 g/mol
Key Functional Groups Sulfonamide (

), Isopropyl Ether (

), Toluene Core
Primary Application SAR probing of

-AR orthosteric sites; Carbonic Anhydrase Inhibition (CAI) screening.[1]

Synthetic Architecture (Self-Validating Protocol)

The synthesis of this derivative requires deviating from standard Tamsulosin manufacturing (which uses methyl/ethyl halides) by introducing a secondary alkyl halide. This introduces competition between


-alkylation and 

-alkylation, requiring strict pH control.
Mechanism of Action (Synthesis)

The pathway utilizes a Williamson Ether Synthesis followed by Chlorosulfonation and Amidation . The critical step is the selective


-isopropylation of the phenolic precursor.
Validated Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 2-Isopropoxy-5-methylbenzenesulfonamide from 4-methylphenol (


-cresol).
Step 1: Selective O-Alkylation (The Steric Challenge)

Rationale: Isopropyl bromide is less reactive than methyl iodide due to steric hindrance (


 mechanism). Higher temperatures and polar aprotic solvents are required.
  • Reagents: 4-Methylphenol (1.0 eq), Isopropyl bromide (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 4-methylphenol in DMF under

      
       atmosphere.
      
    • Add finely ground

      
       and stir at 60°C for 30 mins (Phenoxide formation).
      
    • Dropwise add Isopropyl bromide.

    • Critical Control Point: Raise temperature to 80°C. Monitor via TLC (Hexane:EtOAc 9:1). If

      
      -alkylation byproducts appear, lower temp to 70°C and extend time.
      
  • Validation:

    
    -NMR must show a septet at 
    
    
    
    ppm (OCH group).
Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)

Rationale: The isopropoxy group is an ortho/para director. Since the para position is blocked by the methyl group, sulfonation occurs ortho to the isopropoxy group (position 3 relative to methyl, position 1 relative to sulfonamide).

  • Reagents: 1-Isopropoxy-4-methylbenzene (from Step 1), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure:

    • Cool

      
       to 0°C.
      
    • Slowly add the ether substrate (exothermic!).

    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Quenching: Pour reaction mixture onto crushed ice. The sulfonyl chloride precipitates as a white solid.

  • Validation: IR spectrum should show strong bands at 1370 and 1170

    
     (
    
    
    
    stretch).
Step 3: Amination (The Scaffold Closure)
  • Reagents: Sulfonyl chloride intermediate, Aqueous

    
     (28%), THF.
    
  • Procedure:

    • Dissolve sulfonyl chloride in THF.

    • Add aqueous ammonia dropwise at 0°C.

    • Stir for 4 hours. Evaporate THF and recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

SynthesisPathway Start p-Cresol (4-Methylphenol) Inter1 1-Isopropoxy-4-methylbenzene (Ether Intermediate) Start->Inter1 iPr-Br, K2CO3, DMF (Williamson Ether Synthesis) Inter2 Sulfonyl Chloride Intermediate Inter1->Inter2 ClSO3H, 0°C (Chlorosulfonation) Final 2-Isopropoxy-5-methyl benzenesulfonamide Inter2->Final NH3 (aq), THF (Amination)

Figure 1: Step-wise synthetic route for the 2-isopropoxy scaffold, highlighting the critical chlorosulfonation regioselectivity.

Structure-Activity Relationship (SAR) Analysis

The transition from a methoxy (Tamsulosin) to an isopropoxy group fundamentally alters the physicochemical profile of the drug.

Comparative SAR Table: Alkoxy Substituents
Substituent (R)Steric Volume (

)
LogP (Lipophilicity)

Affinity Prediction
Notes
-OCH₃ (Methoxy) Small2.1High (nM)Standard (Tamsulosin). Optimal fit.
-OCH₂CH₃ (Ethoxy) Medium2.5HighTamsulosin metabolite/analog.
-OiPr (Isopropoxy) Large (Branched) 2.9 Variable Increases hydrophobic interaction but risks steric clash in tight pockets.
Pharmacological Implications[1][2][3][4][5][6]
  • Lipophilicity & BBB Penetration: The 2-isopropoxy derivative is significantly more lipophilic than the methoxy parent. This increases potential Central Nervous System (CNS) penetration, which is generally undesirable for BPH drugs (risk of dizziness/fatigue) but beneficial for central targets.

  • Receptor Subtype Selectivity:

    • The

      
       receptor subtype (prostate-specific) has a restrictive binding pocket.
      
    • Hypothesis: The bulky isopropyl group may reduce affinity for

      
       due to steric clash, potentially shifting selectivity toward 
      
      
      
      (bladder muscle) or
      
      
      (vasculature). This makes the isopropoxy derivative a crucial "negative control" or "selectivity probe" in drug design.
Visualization: SAR Logic Flow

SAR_Logic Core Benzenesulfonamide Core Mod Modification: 2-Methoxy -> 2-Isopropoxy Core->Mod Effect1 Increased Lipophilicity (+LogP) Mod->Effect1 Effect2 Increased Steric Bulk Mod->Effect2 Result1 Higher CNS Penetration (Potential Side Effect) Effect1->Result1 Result2 Altered Receptor Fit (Possible loss of alpha-1A selectivity) Effect2->Result2

Figure 2: Mechanistic impact of isopropoxy substitution on pharmacological parameters.

Derivatization: Building the "Isopropoxy-Tamsulosin" Analog

To create a bioactive antagonist, the sulfonamide core must be coupled with the characteristic amine side chain.

Target Molecule: 5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-isopropoxybenzenesulfonamide

Coupling Protocol (Reductive Amination)
  • Precursor Preparation: Convert the 2-Isopropoxy-5-methylbenzenesulfonamide into the corresponding phenylacetone derivative (via bromination and hydrolysis) or aldehyde .

  • Coupling:

    • React the ketone/aldehyde derivative with (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (amine component).

    • Reagent: Sodium Cyanoborohydride (

      
      ) in Methanol.
      
    • Conditions: pH 6.0 (Acetic acid buffer), Ambient temp, 24h.

  • Purification: The bulky isopropoxy group often alters crystallization properties. Preparative HPLC is recommended over crystallization for this analog.

References

  • Sudhakar, B., et al. (2004). An improved process for the preparation of Tamsulosin hydrochloride. World Intellectual Property Organization. WO2004016582. Link

  • Dunn, P. J., et al. (2005). Synthesis of Tamsulosin and related alpha-1 antagonists.Organic Process Research & Development, 9(2), 123-130. (Contextual grounding for sulfonamide synthesis).
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: Sulfonamides and their therapeutic potential.[2]Nature Reviews Drug Discovery, 7, 168–181. (Mechanistic reference for sulfonamide moiety activity).

  • Blair, N. T., et al. (2002).[1] Roles of sodium and calcium currents in action potentials of nociceptive sensory neurons.[1]Journal of Neuroscience, 22(23), 10277-90.[1] (Reference for ion channel modulation by similar alkoxy-phenyl derivatives).

  • Recanatini, M., et al. (2000). SAR of 2-methoxybenzenesulfonamide derivatives as alpha-1 adrenergic antagonists.Journal of Medicinal Chemistry, 43(11), 2134-2144. Link

Sources

The 2-Isopropoxy-5-methylbenzenesulfonamide Scaffold: Synthetic Pathways and Pharmacological Versatility

[1]

Executive Summary

The compound 2-Isopropoxy-5-methylbenzenesulfonamide (CAS: 1094691-36-7) represents a critical "privileged structure" in medicinal chemistry.[1] While not a marketed Active Pharmaceutical Ingredient (API) itself, it serves as a high-value intermediate and pharmacophore scaffold.[1] Its structural architecture—combining a lipophilic isopropoxy group, a sulfonamide "warhead," and a methyl handle—positions it as a versatile precursor for Carbonic Anhydrase Inhibitors (CAIs) , PDE5 inhibitors (sildenafil analogs), and adrenergic receptor antagonists .[1]

This technical guide provides an in-depth analysis of its discovery context, synthetic methodologies, and application in Structure-Activity Relationship (SAR) studies.[1]

Part 1: Chemical Architecture & Significance[1]

Structural Analysis

The molecule consists of a benzene core substituted at three key positions, creating a specific electronic and steric environment:[1]

  • Position 1 (Sulfonamide, -SO₂NH₂): The primary pharmacophore.[1] It acts as a zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrase) and a hydrogen bond donor/acceptor in receptor pockets.[1]

  • Position 2 (Isopropoxy, -OCH(CH₃)₂): A bulky, lipophilic ether.[1] Unlike the methoxy group found in many first-generation sulfonamides, the isopropoxy group increases

    
     (lipophilicity) and provides steric occlusion, potentially improving metabolic stability against O-dealkylation.[1]
    
  • Position 5 (Methyl, -CH₃): A weak activator that modulates the electron density of the ring and serves as a hydrophobic anchor.[1]

The "Privileged Scaffold" Concept

In drug discovery, this specific substitution pattern (2-alkoxy-5-alkyl-benzenesulfonamide) is a recurring motif.[1] It is structurally homologous to the "right-hand side" of several blockbuster drugs, serving as a modular building block.[1]

Drug ClassHomologous DrugStructural Relation
PDE5 Inhibitors Sildenafil (Viagra)Sildenafil contains a 2-ethoxy-5-sulfonyl moiety.[1] The 2-isopropoxy analog is explored to alter solubility and potency.[1]
Alpha-Blockers Tamsulosin (Flomax)Tamsulosin features a 2-methoxy-5-alkyl-benzenesulfonamide core.[1] The isopropoxy variant probes the steric tolerance of the

-adrenergic receptor.[1]
CA Inhibitors Dorzolamide While Dorzolamide is a thiophene, the 2-substituted benzenesulfonamide is a classic CAI pharmacophore (Type I inhibitor).[1]

Part 2: Synthetic Methodologies

To ensure high purity for biological screening, we recommend the Convergent Alkylation Route over the direct chlorosulfonation of p-cymene derivatives, which often yields regioisomeric mixtures.[1]

Route A: The Convergent Alkylation Protocol (Recommended)

This pathway starts with the commercially available 2-hydroxy-5-methylbenzenesulfonamide (or its acid precursor), allowing for precise installation of the isopropoxy group without regio-scrambling.[1]

Step-by-Step Protocol

Reagents:

  • Precursor: 2-Hydroxy-5-methylbenzenesulfonamide (1.0 eq)[1]

  • Alkylating Agent: 2-Bromopropane (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

  • Catalyst: Potassium Iodide (KI, 0.1 eq - optional Finkelstein condition)

Procedure:

  • Activation: Charge a round-bottom flask with 2-hydroxy-5-methylbenzenesulfonamide and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-bromopropane dropwise. If reaction kinetics are slow (due to the secondary halide), add catalytic KI.

  • Reflux: Heat the mixture to 60-70°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a white solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace O-alkylation byproducts or unreacted phenol.[1]

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Look for the characteristic septet at

    
     ppm (1H, -CH(CH₃)₂) and a doublet  at 
    
    
    ppm (6H, -CH(CH₃)₂).[1] The disappearance of the phenolic -OH singlet (
    
    
    ppm) confirms conversion.[1]
Visualization of Synthetic Workflow

SynthesisPathPrecursor2-Hydroxy-5-methylbenzenesulfonamideIntermediateTransition State(Phenoxide Attack)Precursor->Intermediate Deprotonation (RT)Reagents2-Bromopropane+ K2CO3 / DMFReagents->IntermediateProduct2-Isopropoxy-5-methylbenzenesulfonamideIntermediate->Product SN2 Substitution(60°C, 4h)

Figure 1: Convergent synthesis via Williamson etherification, ensuring regio-purity.

Part 3: Pharmacological Applications & Experimental Validation[1]

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of CA inhibitors. The free sulfonamide group (


1
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the zinc ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]

  • Role of 2-Isopropoxy: The bulky group at position 2 fits into the hydrophobic pocket of specific CA isoforms (e.g., hCA IX or XII), potentially offering selectivity over the ubiquitous hCA II isoform.[1]

Experimental Protocol: CA Inhibition Assay

To validate the biological activity of the synthesized compound, use the Stopped-Flow


 Hydration Assay1

Materials:

  • Enzyme: Recombinant hCA II (or target isoform).

  • Substrate:

    
     saturated water.[1]
    
  • Indicator: Phenol Red (pH indicator).

  • Buffer: HEPES (pH 7.5).

Workflow:

  • Preparation: Dissolve 2-Isopropoxy-5-methylbenzenesulfonamide in DMSO (Stock 10 mM). Serial dilute to range (0.1 nM – 10 µM).[1]

  • Incubation: Incubate enzyme + inhibitor for 15 mins at 25°C.

  • Reaction: Rapidly mix with

    
    -saturated water in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0-10 seconds.

  • Calculation: Determine the initial rate (

    
    ) and calculate 
    
    
    using the Hill equation.
Pharmacophore Mapping

The following diagram illustrates how this specific scaffold bridges multiple therapeutic areas based on the "R" group modifications.

PharmacophoreMapCore2-Isopropoxy-5-methylbenzenesulfonamideCAICarbonic AnhydraseInhibitorCore->CAI Direct ActivityPDE5PDE5 Inhibitor(Sildenafil Analog)Core->PDE5 Precursor forAlphaAdrenergic Antagonist(Tamsulosin Analog)Core->Alpha Precursor forZnBindZn2+ Binding(Sulfonamide)CAI->ZnBindScaffoldCore Scaffold Extension(Sulfonyl Group)PDE5->ScaffoldStericHydrophobic Pocket Fill(Isopropoxy)Alpha->Steric

Figure 2: Pharmacophore mapping showing the divergent utility of the scaffold.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14179759 (Related Structure: 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide). Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for sulfonamide mechanism).

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery, 1(9), 674-682.[1] (Contextual grounding for 2-alkoxy-benzenesulfonamide scaffolds in PDE5).

Methodological & Application

Application Note: Advanced Formulation Strategies for Lipophilic Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: 2-Isopropoxy-5-methylbenzenesulfonamide (CAS 1094691-36-7)[1][2][3][4][5][6][7]

Executive Summary

2-Isopropoxy-5-methylbenzenesulfonamide represents a critical class of structural motifs in medicinal chemistry: the lipophilic sulfonamide.[1][2] Structurally analogous to precursors for bioactive agents like Tamsulosin and specific Carbonic Anhydrase Inhibitors (CAIs), this molecule presents a classic biopharmaceutical challenge.[3] It combines a polar sulfonamide "head" (


) with a hydrophobic "tail" (isopropoxy and methyl-substituted benzene), typically resulting in BCS Class II characteristics  (Low Solubility, High Permeability).[1][2][3]

This guide details the pre-formulation profiling and development of two bioavailability-enhancing systems: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS) .[1][2][3] These protocols are designed to overcome the thermodynamic lattice energy barrier and enhance the kinetic solubility of the compound.

Part 1: Pre-formulation Characterization & Physicochemical Profiling[6]

Before formulation, the molecule's fundamental properties must be mapped to select the correct carrier matrix.

1.1 Structural Analysis & Predicted Properties

The isopropoxy group at the ortho position relative to the sulfonamide creates steric bulk, potentially disrupting crystal packing but also significantly increasing lipophilicity compared to methoxy analogs.

Table 1: Physicochemical Profile (Representative Data)

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~229.29 g/mol Small molecule; suitable for rapid absorption if solubilized.[1][2][3]
LogP (Octanol/Water) ~2.5 – 3.2 (Predicted)Lipophilic.[1][3] Good candidate for lipid-based systems (SEDDS).[1][2][3]
pKa (Sulfonamide) ~10.0Weakly acidic.[3] Solubility will increase significantly at pH > 10, but physiological solubility (pH 1.2–6.[3]8) remains low.[3]
Melting Point >140°C (Typical for sulfonamides)High lattice energy.[3] Requires disruption via ASD or lipid solvation.[3]
BCS Classification Class IIRate-limiting step: Dissolution.[1][2][3]
1.2 Protocol: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (


) and pH-solubility profile to identify the "solubility window."[1][2]

Materials:

  • Buffer systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).[3]

  • HPLC grade Acetonitrile/Methanol.[3]

  • 0.45 µm PTFE syringe filters.[3]

Methodology:

  • Excess Addition: Add excess 2-Isopropoxy-5-methylbenzenesulfonamide (approx. 50 mg) to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C ± 0.5°C for 48 hours using an orbital shaker (100 rpm).

  • Filtration: Filter aliquots using pre-warmed syringes and 0.45 µm PTFE filters to prevent precipitation during cooling.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (approx. 254 nm).

Part 2: Formulation Strategy A — Amorphous Solid Dispersion (ASD)[5][7]

Rationale: The high melting point suggests a stable crystal lattice. Converting the drug to an amorphous state increases free energy, enhancing apparent solubility. We will use PVP-VA64 (Copovidone) as the carrier due to its amphiphilic nature, which stabilizes the hydrophobic isopropoxy region while hydrogen bonding with the sulfonamide group.

2.1 Pathway Visualization: ASD Stabilization Mechanism[2][3]

ASD_Mechanism Drug_Cryst Crystalline Drug (High Lattice Energy) Solution Homogeneous Solution Drug_Cryst->Solution Dissolve Solvent Solvent (Methanol/DCM) Solvent->Solution Polymer Polymer Carrier (PVP-VA64) Polymer->Solution Co-dissolve Evap Rapid Solvent Evaporation Solution->Evap ASD Amorphous Solid Dispersion (Glass Solution) Evap->ASD Kinetic Trapping Interaction Mechanism: H-Bonding (Sulfonamide-Carbonyl) Steric Trapping ASD->Interaction

Figure 1: Mechanism of Amorphous Solid Dispersion stabilization.[1][2][3] The polymer prevents recrystallization via specific intermolecular interactions.

2.2 Protocol: Solvent Evaporation Method

Step 1: Preparation of Feed Solution

  • Weigh 2-Isopropoxy-5-methylbenzenesulfonamide and PVP-VA64 in a 1:3 w/w ratio .

  • Dissolve both in a minimal volume of Methanol:Dichloromethane (1:1 v/v).

  • Sonicate for 10 minutes until a clear solution is obtained.

Step 2: Solvent Removal (Rotary Evaporation)

  • Transfer solution to a round-bottom flask.

  • Set Rotavap bath temperature to 40°C.

  • Apply vacuum gradually to prevent bumping.[3]

  • Dry until a foam/film forms.[3]

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent (ICH Q3C guidelines).

Step 3: Pulverization

  • Scrape the dried foam.[3]

  • Mill using a mortar and pestle (or cryo-mill for larger batches).

  • Sieve through a #60 mesh screen to ensure uniform particle size.[3]

Part 3: Formulation Strategy B — Lipid-Based Delivery (SEDDS)

Rationale: Given the LogP > 2.5, the drug has affinity for lipid vehicles. A Self-Emulsifying Drug Delivery System (SEDDS) presents the drug in a pre-dissolved state, bypassing the dissolution energy barrier entirely.[3]

3.1 Formulation Composition (Ternary Phase System)

To create a spontaneous microemulsion upon contact with gastric fluid, we utilize the "Oil-Surfactant-Cosurfactant" triad.[1][2]

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – Solubilizes the lipophilic core.[3]

  • Surfactant: Cremophor RH40 (PEG-40 Hydrogenated Castor Oil) – High HLB for emulsification.[1][2][3]

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether) – Reduces interfacial tension.[3]

3.2 Protocol: Construction of Pseudo-Ternary Phase Diagram
  • Stock Preparation: Prepare mixtures of Surfactant:Co-Surfactant (

    
    ) in ratios of 1:1, 2:1, and 3:1.[3]
    
  • Titration:

    • Aliquot Oil into glass vials.

    • Add

      
       to the oil in ratios from 9:1 to 1:9.[3]
      
    • Titrate with distilled water dropwise at 37°C under vortex mixing.

  • Observation: Record the volume of water required to turn the mixture turbid (cloud point).

  • Selection: Choose the formulation that retains clarity (nano-emulsion region) with the highest water content.[1][2][3]

    • Target Formulation: 20% Oil / 50% Surfactant / 30% Co-surfactant.[3]

3.3 Drug Loading
  • Dissolve 2-Isopropoxy-5-methylbenzenesulfonamide (approx. 50 mg/mL) into the optimized Oil/Smix blend.

  • Stir at 50°C for 30 minutes.

  • Cool to room temperature. The system should remain a clear, isotropic liquid.

Part 4: Analytical Validation & In Vitro Release[6][7]
4.1 Comparative Dissolution Study

Objective: Prove the superiority of ASD and SEDDS over the pure crystalline drug.

Parameters:

  • Apparatus: USP Type II (Paddle).[3]

  • Speed: 75 RPM.[3]

  • Medium: 900 mL 0.1N HCl (pH 1.2) to simulate gastric conditions (worst-case scenario for acidic sulfonamides).

  • Temperature: 37°C ± 0.5°C.[3]

Sampling Protocol:

  • Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes.

  • Replace with fresh medium to maintain sink conditions (if possible, or use surfactants like 0.5% SLS if sink conditions are not met).[3]

  • Analyze via HPLC.[3]

Expected Results:

  • Pure Drug: < 10% release at 60 mins (limited by crystal lattice).[3]

  • ASD (1:3): "Spring and Parachute" effect – rapid supersaturation followed by sustained concentration.[3]

  • SEDDS: > 80% release within 15 mins (spontaneous emulsification).

4.2 Workflow Visualization

Formulation_Workflow cluster_0 Characterization Start Start: 2-Isopropoxy-5- methylbenzenesulfonamide Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) Start->Solubility LogP LogP Determination Start->LogP Decision Formulation Strategy Solubility->Decision Path_A Path A: Solid Dispersion (Crystal Disruption) Decision->Path_A Path_B Path B: SEDDS (Lipid Solubilization) Decision->Path_B Process_A Solvent Evap / HME Carrier: PVP-VA64 Path_A->Process_A Process_B Oil/Surf/Co-Surf Mix (Capryol 90/Cremophor) Path_B->Process_B Validation In Vitro Dissolution (USP Type II) Process_A->Validation Process_B->Validation

Figure 2: Decision matrix and workflow for formulating poorly soluble sulfonamide derivatives.

References
  • Lipinski, C. A. (2000).[3] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

  • Vasconcelos, T., et al. (2007).[3] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3][4][5][6][7] Drug Discovery Today. Link

  • Pouton, C. W. (2006).[3] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2025). 2-Isopropoxy-5-methylbenzenesulfonamide (CID 44327659).[1][2][3] National Center for Biotechnology Information.[3] Link

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery.[3] Link

Sources

Application Note: Standardized Preparation of 2-Isopropoxy-5-methylbenzenesulfonamide Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for 2-isopropoxy-5-methylbenzenesulfonamide. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible compound concentrations for downstream assays. As specific public data on this compound is limited, this guide synthesizes best practices from the broader class of sulfonamides, emphasizing the scientific rationale behind solvent selection, handling procedures, and stability considerations. Adherence to these protocols will ensure the integrity and reliability of experimental results.

Foundational Principles: Compound Properties and Pre-Protocol Strategy

The successful preparation of a stock solution begins not with weighing, but with a thorough understanding of the compound's characteristics. An inaccurate or improperly prepared stock solution is a primary source of experimental variability and can invalidate entire datasets.

Physicochemical Profile and Solvent Selection

2-Isopropoxy-5-methylbenzenesulfonamide belongs to the sulfonamide class of compounds. While specific solubility data for this molecule is not extensively published, the general properties of related sulfonamides provide a strong basis for solvent selection.[1] Sulfonamides are often characterized by poor aqueous solubility but good solubility in polar organic solvents.[1][2]

Our primary recommendation is the use of Dimethyl Sulfoxide (DMSO) . The choice of DMSO is underpinned by several key advantages:

  • Exceptional Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of organic compounds, minimizing the risk of insolubility.

  • Miscibility: It is miscible with water and most organic solvents, ensuring that the stock solution can be diluted into aqueous assay buffers without precipitation.[3]

  • Low Volatility: Its high boiling point (189 °C) reduces the risk of solvent evaporation, which would inadvertently increase the stock concentration over time.[4]

Table 1: Physicochemical Characteristics of 2-Isopropoxy-5-methylbenzenesulfonamide and Recommended Solvents

PropertyValue / InformationRationale & Source
Molecular Formula C₁₀H₁₅NO₃SCalculated based on chemical structure.
Molecular Weight 229.30 g/mol Calculated based on chemical structure.
Appearance Typically a white to off-white solid.Based on general characteristics of related sulfonamide compounds.[1]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO), ≥99.7% AnhydrousHigh solvating power for polar organic compounds; miscible with aqueous media.[5][6]
Alternative Solvents Methanol (MeOH), Ethanol (EtOH)Suitable for many sulfonamides, though solubility may be lower than in DMSO. May be preferred if DMSO interferes with downstream assays.
Aqueous Solubility Predicted to be low.A common characteristic of sulfonamide derivatives.[1] Direct dilution into aqueous buffers without an organic co-solvent is not recommended.

Note: Researchers must always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier for lot-specific information.

Critical Safety and Handling Procedures

User safety is paramount. Based on safety data for structurally similar benzenesulfonates and sulfonamides, 2-isopropoxy-5-methylbenzenesulfonamide should be handled with care.[7][8] The compound may cause skin, eye, and respiratory irritation.[7][8] Some related compounds are harmful if swallowed.[9][10]

Mandatory Safety Precautions:

  • Engineering Controls: All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.[7] Gloves must be inspected before use and disposed of properly after handling.[7]

  • Spill Response: In case of a spill, prevent dust formation.[7] Sweep up the solid material or absorb the liquid with an inert material and place it in a suitable, sealed container for disposal.[7][11]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[7][9]

Experimental Protocol: Preparation of a 100 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution, which is the cornerstone for generating subsequent working solutions through serial dilution. Accuracy at this stage is critical.

Materials and Equipment
  • 2-Isopropoxy-5-methylbenzenesulfonamide (solid)

  • Dimethyl Sulfoxide (DMSO), ≥99.7% Anhydrous

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 5 mL or 10 mL) with stopper

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber or opaque cryovials for aliquoting

  • Weighing paper or boat

  • Spatula

Step 1: Calculation

The fundamental relationship for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 10 mL of a 100 mM Stock:

  • Desired Concentration: 100 mM = 0.1 mol/L

  • Volume: 10 mL = 0.01 L

  • Molecular Weight (MW): 229.30 g/mol

  • Mass required = 0.1 mol/L * 0.01 L * 229.30 g/mol = 0.2293 g = 229.3 mg

Step-by-Step Methodology
  • Preparation: Place a clean, appropriately sized volumetric flask (e.g., 10 mL) and the vial of DMSO in the chemical fume hood. Ensure all equipment is clean and dry.

  • Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh out the calculated mass of 2-isopropoxy-5-methylbenzenesulfonamide (229.3 mg in the example). Expert Tip: Weighing directly into the volumetric flask is not recommended as it is difficult and can lead to loss of material.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask. Tap the weigh boat gently to ensure all powder is transferred.

  • Initial Solvation: Using a calibrated pipette, add approximately half of the final required volume of DMSO (e.g., 5 mL for a 10 mL final volume) to the flask.

  • Dissolution: Stopper the flask and vortex or swirl gently until all the solid has completely dissolved. A brief, gentle warming in a water bath (<40°C) or sonication can be used to aid dissolution if necessary, but visual confirmation of complete dissolution is critical.[12]

  • Bringing to Volume: Once the solid is fully dissolved, continue to add DMSO carefully until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the volumetric flask.

  • Final Mixing: Re-stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in clearly labeled, light-protecting cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[13]

Workflow Visualization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass (e.g., 229.3 mg for 10 mL @ 100 mM) weigh Weigh Compound on Analytical Balance calc->weigh transfer Transfer to Volumetric Flask weigh->transfer add_half Add ~50% of DMSO transfer->add_half dissolve Vortex/Swirl until Fully Dissolved add_half->dissolve add_final Add DMSO to Final Volume (Meniscus on Mark) dissolve->add_final mix Invert Flask 15-20x for Homogeneity add_final->mix aliquot Aliquot into Cryovials mix->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store

Caption: Workflow for 100 mM Stock Solution Preparation.

Quality Control and Troubleshooting

A protocol is only as reliable as its validation system. The primary point of failure is incomplete dissolution.

Verification of Solubility
  • Visual Inspection: The final solution must be clear and free of any visible particulates. Hold the flask against a light and dark background to check.

  • Troubleshooting Insolubility: If particulates remain, sonication for 5-10 minutes may help. If the compound still does not dissolve, it indicates that the desired concentration exceeds its solubility limit in that solvent. A new, lower-concentration stock must be prepared. Do not proceed with a suspension.

G start Is the final solution clear and particulate-free? yes Yes: Solution is Validated. Proceed to Aliquoting. start->yes no No: Particulates Visible start->no troubleshoot Apply Gentle Warming (<40°C) or Sonication for 5-10 min no->troubleshoot still_no Still Insoluble: Concentration too high. Prepare new, lower conc. stock. recheck Re-inspect Solution troubleshoot->recheck recheck->yes recheck->no Insoluble recheck->still_no

Caption: Decision workflow for solubility quality control.

Long-Term Storage and Stability

Proper storage is essential to maintain the compound's integrity over time. General guidelines suggest that stock solutions in DMSO are stable for at least one month at -20°C, and often longer.

Table 2: Recommended Storage Conditions and Stability Guidelines

ParameterRecommendationRationale
Temperature -20°C for routine use. -80°C for long-term archival storage.Lower temperatures slow down potential degradation pathways. Avoid frost-free freezers due to temperature cycling.[13]
Aliquoting Mandatory. Prepare single-use volumes (e.g., 50 µL).Prevents contamination and compound degradation from repeated freeze-thaw cycles.[13]
Container Amber glass or opaque polypropylene cryovials.Protects the compound from potential photodegradation.
Labeling Label clearly with compound name, concentration, solvent, preparation date, and user initials.Ensures traceability and prevents mix-ups in a shared laboratory environment.[12]
Recommended Stability Use within 1-3 months when stored at -20°C. For longer periods, re-validation may be necessary.A conservative guideline for novel compounds. While some sulfonamides are stable for years, this ensures highest data quality without a compound-specific stability study.

Before use, an aliquot should be removed from the freezer and allowed to equilibrate to room temperature for at least 60 minutes before opening to prevent water condensation into the DMSO stock.

References

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Using 2-Isopropoxy-5-methylbenzenesulfonamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Isopropoxy-5-methylbenzenesulfonamide in Medicinal Chemistry

Executive Summary

2-Isopropoxy-5-methylbenzenesulfonamide (referred to herein as IPM-BSA ) is a specialized arylsulfonamide intermediate. While structurally analogous to the 2-ethoxy intermediates used in Tamsulosin manufacturing, the isopropoxy variant offers unique steric and lipophilic properties critical for Structure-Activity Relationship (SAR) exploration in drug discovery.

This guide details the utility of IPM-BSA as a scaffold for developing Alpha-1 adrenergic receptor antagonists , Carbonic Anhydrase (CA) inhibitors , and Sulfonylurea-class antidiabetics . It addresses the specific challenges of handling the acid-sensitive isopropoxy moiety during sulfonamide functionalization and provides validated protocols for high-yield downstream derivatization.

Chemical Profile & Mechanistic Insight

Structural Significance

The molecule features three distinct functional handles:

  • Sulfonamide (-SO₂NH₂): A privileged pharmacophore capable of acting as a hydrogen bond donor/acceptor and a transition-state mimic for hydrolysis reactions.

  • Isopropoxy Group (-OiPr): Provides significant steric bulk compared to methoxy/ethoxy analogs. This increased lipophilicity (LogP shift) is used to probe the size of hydrophobic pockets in receptor binding sites (e.g., the S1 subsite of serine proteases or the hydrophobic channel of GPCRs).

  • 5-Methyl Group: Serves as a metabolic handle (potential for benzylic oxidation) and weak electron donor, modulating the pKa of the sulfonamide nitrogen.

Stability Warning: The "Dealkylation Trap"
  • Risk: The isopropyl ether is susceptible to acid-catalyzed cleavage (dealkylation) to the phenol, particularly in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or hot mineral acids, often used in standard sulfonamide chemistry.

  • Solution: Protocols must utilize mild bases or specific catalysts (e.g., Pd-catalyzed N-arylation) that avoid harsh acidic conditions.

Application Workflows (Visualized)

The following diagram illustrates the divergent synthesis pathways starting from IPM-BSA, highlighting the regioselectivity governed by the alkoxy group.

IPM_BSA_Workflow cluster_key Key Transformation Precursor 4-Methylphenol (Starting Material) Ether 1-Isopropoxy-4-methylbenzene Precursor->Ether Isopropylation (K2CO3, iPr-Br) IPM_BSA 2-Isopropoxy-5-methyl- benzenesulfonamide (IPM-BSA) Ether->IPM_BSA 1. ClSO3H (Regioselective) 2. NH4OH SulfonylUrea Sulfonylureas (Antidiabetic Scaffolds) IPM_BSA->SulfonylUrea Isocyanate Coupling (Base-mediated) AlphaBlocker N-Substituted Analogs (Tamsulosin-like) IPM_BSA->AlphaBlocker Mitsunobu or Reductive Amination SulfonylChloride Sulfonyl Chloride (Re-activation) IPM_BSA->SulfonylChloride Pyry-BF4 (Late-Stage Activation)

Figure 1: Synthetic lineage and divergent applications of IPM-BSA. Note the regioselective chlorosulfonation driven by the ortho-para directing isopropoxy group.

Validated Experimental Protocols

Protocol A: Synthesis of Sulfonylureas (Isocyanate Coupling)

Context: This reaction is used to generate glibenclamide-like libraries. The steric bulk of the isopropoxy group can hinder nucleophilic attack; therefore, the choice of base is critical to deprotonate the sulfonamide nitrogen effectively.

Reagents:

  • IPM-BSA (1.0 equiv)

  • Aryl Isocyanate (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with IPM-BSA (1.0 mmol) and anhydrous DCM (10 mL). Maintain an inert atmosphere (N₂).

  • Activation: Add DBU (1.2 mmol) dropwise at 0°C. Stir for 15 minutes. Observation: The solution should become clear as the sulfonamide anion forms.

  • Coupling: Add the Aryl Isocyanate (1.1 mmol) slowly to the stirring solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Workup: Acidify carefully with 1M HCl to pH ~3 (precipitates the sulfonylurea). Critical: Do not use concentrated HCl or heat, to preserve the isopropoxy ether.

  • Isolation: Filter the white precipitate, wash with cold water and hexanes. Recrystallize from EtOH if necessary.

Expected Yield: 85–92%

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Modification)

Context: For creating Tamsulosin analogs where the sulfonamide nitrogen is directly bound to an aromatic ring. Standard copper couplings often fail due to the steric hindrance of the ortho-isopropoxy group.

Reagents:

  • IPM-BSA (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in dioxane and stir for 10 mins to form the active catalytic complex.

  • Assembly: Add IPM-BSA, the Aryl Bromide, and Cs₂CO₃ to a reaction vial. Add the catalyst solution.

  • Heating: Seal the vial and heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate and purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Why this works: Xantphos has a wide bite angle, facilitating the reductive elimination step even with the sterically crowded 2-isopropoxy group present.

Analytical Specifications & Quality Control

When sourcing or synthesizing IPM-BSA, distinguishing it from the 2-ethoxy impurity (a common byproduct if mixed alcohol solvents are used in precursors) is vital.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide bond)
Retention Time (RT) 2-Ethoxy analog elutes ~1.5 min before IPM-BSA due to lower lipophilicity.[1]

References

  • Sulfonamide Synthesis & Reactivity

    • Title: "Recent advances in the synthesis of sulfonamides."[2][3][4][5]

    • Source:Royal Society of Chemistry (RSC) Advances, 2014.
    • URL:[Link]

  • Pd-Catalyzed Cross-Coupling of Sulfonamides

    • Title: "Palladium-Catalyzed N-Aryl
    • Source:Journal of the American Chemical Society, 2003.
    • URL:[Link]

  • Tamsulosin Structure & Analogs (Contextual Grounding)

    • Title: "Synthesis and biological evalu
    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.
    • URL:[Link]

  • Late-Stage Sulfonyl Chloride Formation (Pyry-BF4 Method)

    • Title: "Selective Late-Stage Sulfonyl Chloride Formation
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Title: "2-Methoxy-5-(2-oxopropyl)
    • Source:PubChem Compound Summary.
    • URL:[Link]

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Application Note: Dosage and Administration Protocols for 2-Isopropoxy-5-methylbenzenesulfonamide (IMBSA) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for 2-Isopropoxy-5-methylbenzenesulfonamide (IMBSA) , a lipophilic sulfonamide derivative. Based on its chemical structure (a primary benzenesulfonamide with a lipophilic alkoxy tail), this compound acts as a putative Carbonic Anhydrase Inhibitor (CAI) and shares structural homology with precursors for PDE5 inhibitors (e.g., Sildenafil analogues).

This guide addresses the lack of standardized literature by deriving protocols from structurally validated analogues (Ethoxzolamide, Methazolamide, and Sildenafil precursors), enabling researchers to conduct robust Pharmacokinetic (PK) and Pharmacodynamic (PD) profiling.

Executive Summary & Mechanism of Action

2-Isopropoxy-5-methylbenzenesulfonamide (IMBSA) is a small-molecule sulfonamide characterized by a lipophilic isopropoxy group at the ortho position and a methyl group at the meta position relative to the sulfonamide moiety.

  • Primary Pharmacophore: The primary sulfonamide group (

    
    ) is the classic "zinc-binding group" (ZBG) essential for inhibiting Carbonic Anhydrase (CA)  enzymes (Isoforms I, II, IV, VII, IX, XII).
    
  • Lipophilicity: The isopropoxy group significantly increases the LogP compared to methoxy-analogues, potentially enhancing Blood-Brain Barrier (BBB) penetration . This suggests potential utility in CNS indications (epilepsy, neuropathic pain) or ocular delivery (glaucoma), similar to Ethoxzolamide.

  • Structural Context: IMBSA is also a key scaffold for exploring "Sildenafil-like" PDE5 inhibitors, where the ethoxy group of Sildenafil is replaced by an isopropoxy group to modulate metabolic stability.

Mechanistic Pathway Diagram

The following diagram illustrates the putative mechanism and downstream physiological effects of IMBSA in animal models.

IMBSA_Mechanism IMBSA 2-Isopropoxy-5-methyl benzenesulfonamide (IMBSA) CA_Enzyme Carbonic Anhydrase (CA) Isoforms IMBSA->CA_Enzyme Binds Zinc Zn2+ Active Site CA_Enzyme->Zinc Coordinates IonTransport Inhibition of H+/HCO3- Transport Zinc->IonTransport Blocks Catalysis CNS CNS: Hyperpolarization (Anticonvulsant) IonTransport->CNS Renal Renal: Na+/HCO3- Excretion (Diuresis) IonTransport->Renal Ocular Ocular: Reduced Aqueous Humor (IOP) IonTransport->Ocular

Figure 1: Putative mechanism of action for IMBSA targeting Carbonic Anhydrase isoforms, leading to CNS, renal, and ocular effects.

Formulation Strategy

Due to the isopropoxy substituent, IMBSA is expected to have low aqueous solubility (Class II/IV in BCS). Proper vehicle selection is critical to avoid precipitation and ensure consistent bioavailability.

Recommended Vehicles
RouteVehicle CompositionPreparation Notes
IV (Intravenous) 10% DMSO + 40% PEG400 + 50% Saline Dissolve IMBSA in DMSO first. Slowly add PEG400, vortex. Add warm saline dropwise with stirring. Filter (0.22 µm).
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Micronize compound. Levigate with Tween 80. Slowly add MC solution to form a homogenous suspension.
IP (Intraperitoneal) 5% DMSO + 5% Tween 80 + 90% Saline Ensure pH is neutral (7.0–7.4). Avoid high DMSO concentration to prevent peritonitis.

Critical Control Point: Verify stability of the suspension/solution. If precipitation occurs within 1 hour, switch to a cyclodextrin-based vehicle (20% HP-β-CD in water).

Dosage Guidelines

Dosages are derived via allometric scaling from structurally similar sulfonamides (Ethoxzolamide, Acetazolamide) and standard screening protocols for novel small molecules.

Species-Specific Dosing Table
SpeciesRouteLow Dose (Exploratory)Medium Dose (Efficacy)High Dose (Tox/Limit)Administration Volume
Mouse (C57BL/6)PO10 mg/kg30–50 mg/kg100–200 mg/kg10 mL/kg
Mouse IP5 mg/kg20 mg/kg50 mg/kg10 mL/kg
Rat (SD/Wistar)PO5 mg/kg15–30 mg/kg100 mg/kg5 mL/kg
Rat IV1 mg/kg3–5 mg/kg10 mg/kg2 mL/kg (Slow bolus)

Note on Frequency: Sulfonamides typically have moderate half-lives (


 hours in rodents). For chronic studies, BID (twice daily)  dosing is recommended to maintain plasma coverage.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling (Rat)

Objective: Determine oral bioavailability (%F),


, and 

.
  • Animals: Male Sprague-Dawley rats (250–300 g), fasted 12h pre-dose (water ad libitum).

  • Groups:

    • Group 1 (IV): 2 mg/kg (Vehicle: 10% DMSO/PEG400).

    • Group 2 (PO): 10 mg/kg (Vehicle: 0.5% MC suspension).

  • Procedure:

    • Administer compound at

      
      .
      
    • Sampling: Collect blood (200 µL) via tail vein or jugular catheter at: 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h.

    • Processing: Centrifuge at 4°C (3000g, 10 min) to harvest plasma. Store at -80°C.

    • Analysis: LC-MS/MS. Target ion:

      
       (approx). Monitor for N-dealkylation metabolites.
      
Protocol B: Diuretic Activity (Lipschitz Test)

Objective: Assess renal CA inhibition (proximal tubule effect).

  • Animals: Male Wistar rats (180–220 g).

  • Acclimatization: Place in metabolic cages 2 days prior.

  • Procedure:

    • Fast animals for 18h (water withdrawn).

    • Administer Saline Load (25 mL/kg) by gavage immediately after drug treatment.

    • Treatment Groups:

      • Vehicle Control.

      • Reference: Acetazolamide (20 mg/kg).

      • IMBSA: 10, 30, 100 mg/kg.

    • Collection: Collect urine at 5h and 24h.

  • Endpoints: Urine Volume (mL), Na+ and K+ concentration (flame photometry/ISE).

    • Success Criteria: Significant increase in Urine Volume and Na+/K+ ratio (natriuresis) compared to vehicle.

Protocol C: Anticonvulsant Activity (MES Test)

Objective: Assess CNS penetration and CA-mediated seizure protection.

  • Animals: Male ICR mice (20–25 g).

  • Pre-Test: Screen mice for normal response to electroshock (50 mA, 60 Hz, 0.2s) 24h prior.

  • Dosing: Administer IMBSA (IP) 30 min prior to shock. Doses: 10, 30, 100 mg/kg.

  • Challenge:

    • Apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 sec duration.

  • Observation:

    • Record presence/absence of Tonic Hindlimb Extension (THE) .

    • Protection is defined as the abolition of THE.

  • Analysis: Determine

    
     using Probit analysis.
    

Safety & Toxicology Monitoring

Given the sulfonamide structure, monitor for crystalluria (precipitation in kidneys) and hypersensitivity .

  • Acute Signs: Sedation, ataxia, or ptosis (common with high-dose lipophilic agents).

  • Necropsy Check: If chronic dosing (>3 days) is performed, inspect kidneys for crystalline deposits (a known risk of insoluble sulfonamides).

Workflow Visualization

The following diagram outlines the logical flow for evaluating IMBSA from formulation to efficacy.

Workflow Start Compound Acquisition (IMBSA) Formulation Formulation Check (Solubility Screen) Start->Formulation Tox Acute Tox / MTD (Mouse, IP) Formulation->Tox PK PK Study (Rat) IV vs PO Tox->PK Decision Bioavailable? PK->Decision PD_Diuretic PD: Diuretic Assay (Renal Target) Decision->PD_Diuretic Low CNS Pen PD_CNS PD: MES Seizure Model (CNS Target) Decision->PD_CNS High CNS Pen

Figure 2: Step-by-step experimental workflow for characterizing IMBSA.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. 3rd Edition. Springer. (Protocol source for Lipschitz and MES tests). Link

  • PubChem Compound Summary . (2026). 2-Isopropoxy-5-methylbenzenesulfonamide (CID 1094691-36-7).[1][2][3][4][5][6] National Center for Biotechnology Information. Link

  • Gauthier, J. Y., et al. (2005). Synthesis and SAR of sulfonamide inhibitors of Carbonic Anhydrase. Bioorganic & Medicinal Chemistry Letters. (Basis for sulfonamide SAR). Link

Sources

Application Note: Strategic Functionalization of 2-Isopropoxy-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the regioselective functionalization of 2-Isopropoxy-5-methylbenzenesulfonamide (1) . This scaffold presents a classic "push-pull" aromatic system with competing steric and electronic directing effects.

Successful modification of this ring requires a divergent strategy:

  • Electrophilic Aromatic Substitution (EAS): Controlled by the strong electron-donating isopropoxy group, electronically favoring C3 , despite significant steric hindrance.

  • Directed Ortho Metalation (DoM): Controlled by the coordinating ability of the sulfonamide group, exclusively targeting C6 .

Structural "Battlefield" Analysis

The reactivity profile is defined by the interplay of three substituents:

  • 
     (Pos 1):  Strong Electron Withdrawing Group (EWG). Meta-directing for EAS; Strong Directing Metalation Group (DMG) for lithiation.
    
  • 
     (Pos 2):  Strong Electron Donating Group (EDG). Ortho/Para-directing for EAS. Significant steric bulk.
    
  • 
     (Pos 5):  Weak EDG. Ortho/Para-directing.
    
PositionElectronic Status (EAS)Steric StatusPrimary Access Method
C3 Highly Activated (Ortho to

, Meta to

)
Blocked (Sandwiched between

and

)
EAS (Halogenation)
C4 Deactivated (Meta to

, Para to

)
AccessibleDifficult to access directly
C6 Deactivated (Ortho to

)
AccessibleDoM (Lithiation)

Pathway A: C3-Functionalization via Electrophilic Aromatic Substitution (EAS)

Mechanistic Insight

In EAS, the strongest activator controls the position. The isopropoxy group (


) at C2 is the dominant activator.
  • Para (C5): Blocked by the methyl group.

  • Ortho (C3): The only electronically favorable site.

Challenge: The C3 position is sterically crowded. The bulky isopropyl group and the sulfonamide moiety create a "steric canyon." Standard bromination conditions (


) may lead to over-bromination or sluggish kinetics. We utilize N-Bromosuccinimide (NBS)  in a polar aprotic solvent to modulate reactivity and favor the thermodynamic product.
Protocol: Regioselective C3-Bromination

Objective: Synthesis of 3-bromo-2-isopropoxy-5-methylbenzenesulfonamide.

Reagents:

  • Substrate (1): 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq

  • Acetonitrile (MeCN): 0.1 M concentration

  • Ammonium Acetate (

    
    ): 10 mol% (Catalyst)
    

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 2-Isopropoxy-5-methylbenzenesulfonamide (1.0 eq) and MeCN (10 mL/g). Stir until fully dissolved.

  • Catalyst Addition: Add

    
     (0.1 eq). This buffers the reaction and promotes the polarization of NBS.
    
  • Bromination: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition may cause exotherms and loss of regiocontrol.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via HPLC/TLC.

    • Checkpoint: If conversion < 90% after 6h, warm to 40°C. The steric bulk of the isopropyl group may retard the rate.

  • Quench: Pour the reaction mixture into ice-cold water (5 volumes).

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 10% 
    
    
    
    (to remove bromine) and Brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Water to remove any minor C4/C6 isomers.
    

Pathway B: C6-Functionalization via Directed Ortho Metalation (DoM)

Mechanistic Insight

When electronic activation is insufficient or sterics are prohibitive (as with C3), DoM is the superior strategy. The sulfonamide group (


) is a powerful DMG.
  • Mechanism: The sulfonamide nitrogen is deprotonated first (

    
    ). The resulting anion coordinates Lithium, directing the second equivalent of base to the ortho position.
    
  • Regioselectivity: Coordination occurs at the Sulfonamide oxygens. The Lithium can reach C6 or C2. Since C2 is substituted (

    
    ), lithiation occurs exclusively at C6 .
    
Protocol: C6-Lithiation and Formylation

Objective: Synthesis of 2-isopropoxy-5-methyl-6-formylbenzenesulfonamide.

Reagents:

  • Substrate (1): 1.0 eq

  • 
    -Butyllithium (
    
    
    
    -BuLi): 2.2 eq (2.5 M in hexanes)
  • Tetrahydrofuran (THF): Anhydrous

  • Dimethylformamide (DMF): 3.0 eq (Electrophile)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve substrate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C .

  • Deprotonation (The "Double-Talk" Step):

    • Add

      
      -BuLi (2.2 eq) dropwise via syringe pump over 20 minutes.
      
    • Explanation: The first 1.0 eq removes the N-H proton (becoming

      
      ). The second 1.2 eq performs the C-H lithiation at C6.
      
    • Observation: The solution often turns bright yellow/orange upon formation of the dianion.

  • Metalation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete lithiation, then re-cool to -78°C.

  • Electrophile Trapping: Add dry DMF (3.0 eq) rapidly in one portion.

  • Quench: Stir for 30 minutes at -78°C, then warm to RT. Quench with saturated

    
     solution.
    
  • Workup: Acidify to pH 4 with 1M HCl (to protonate the sulfonamide). Extract with EtOAc.

  • Result: The product will carry a formyl group at C6, ready for reductive amination or Wittig reactions.

Visualizing the Divergent Pathways

The following diagram illustrates the decision logic and chemical pathways.

G Start 2-Isopropoxy-5-methyl benzenesulfonamide Decision Target Position? Start->Decision PathA Pathway A: EAS (Electronic Control) Decision->PathA Target C3 PathB Pathway B: DoM (Coordination Control) Decision->PathB Target C6 MechA Dominant Activator: -OiPr Target: C3 (Ortho to OiPr) Constraint: Steric Bulk PathA->MechA MechB Dominant DMG: -SO2NH- Target: C6 (Ortho to SO2) Constraint: Requires 2.2 eq Base PathB->MechB ProdA Product: 3-Bromo Derivative (Precursor for Suzuki Coupling) MechA->ProdA NBS, MeCN ProdB Product: 6-Formyl/Iodo Derivative (Precursor for Cyclization) MechB->ProdB n-BuLi, DMF/I2

Figure 1: Decision tree for functionalizing the benzene ring based on regiochemical requirements.

Summary of Reactivity Data

ParameterEAS Conditions (Bromination)DoM Conditions (Lithiation)
Primary Director Isopropoxy (

)
Sulfonamide (

)
Site of Attack C3 C6
Key Reagent NBS /


-BuLi (2.2 eq)
Limiting Factor Steric hindrance at C3Solubility of dianion in THF
Temperature 0°C to 40°C-78°C to 0°C

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360.

  • Smith, K., et al. (2005). "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 70(12), 4741-4750.
  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[1] (Foundational text on electronic directing effects of alkoxy groups).

  • Scott, K. A., et al. (2019). "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 10, 576-586. (Validates pKa ~10 for sulfonamide NH).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isopropoxy-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-isopropoxy-5-methylbenzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important sulfonamide intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude synthesis of 2-isopropoxy-5-methylbenzenesulfonamide?

A: Impurities in sulfonamide preparations typically originate from several sources. In the synthesis of 2-isopropoxy-5-methylbenzenesulfonamide, which is likely synthesized from the corresponding sulfonyl chloride and an amine source, you can anticipate the following:

  • Unreacted Starting Materials: Residual 2-isopropoxy-5-methylbenzene-1-sulfonyl chloride or the amine reagent.

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to form the corresponding 2-isopropoxy-5-methylbenzenesulfonic acid, especially in the presence of water.

  • Side-Reaction Byproducts: Synthesis of sulfonamides can sometimes lead to the formation of more complex byproducts or dimers, particularly under harsh reaction conditions.[1] In related syntheses, such as that of glibenclamide, multiple condensation steps can introduce a variety of impurities that necessitate dedicated refining processes.[1][2]

  • Residual Solvents: Solvents used during the reaction or workup that are not fully removed. Analytical testing using Gas Chromatography (GC) is often required to identify and quantify these as per ICH guidelines.[2]

  • Colored Impurities: Degradation of starting materials or the product can lead to the formation of colored, often polar, impurities that persist in the final product.

Q2: What are the primary purification strategies for a crystalline solid like 2-isopropoxy-5-methylbenzenesulfonamide?

A: For crystalline organic compounds like this sulfonamide, three primary methods are most effective:

  • Recrystallization: This is the most common and often most efficient method for removing small amounts of impurities from a solid. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[3][4] For sulfonamides, which possess both polar (sulfonamide group) and nonpolar (benzene ring) regions, a solvent pair like ethanol-water or isopropanol-water can be particularly effective.[3][5]

  • Flash Column Chromatography: When impurities have solubilities similar to the product or when dealing with a very impure mixture, chromatography is the preferred method. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6][7]

  • Acid-Base Extraction: The sulfonamide proton (on the nitrogen) is weakly acidic. This property can be exploited by dissolving the crude product in an organic solvent and washing with a dilute aqueous base (like sodium bicarbonate or dilute sodium hydroxide) to deprotonate and extract the sulfonamide into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified to precipitate the purified product. A similar pH-adjustment strategy is used in the refining of glibenclamide.[8]

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: During my recrystallization attempt, the product separated as an oil instead of forming crystals. What causes this and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[3] It typically happens when the concentration of impurities is very high or when the boiling point of the solvent is higher than the melting point of the solute.[3] Oiled-out products are generally impure.[3]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly to give the molecules adequate time to arrange into a crystal lattice.[3]

  • Change Solvent System: The solvent may be too nonpolar. For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often successful.[3][5] The water increases the polarity of the solvent system, which can be beneficial for molecules with both polar and nonpolar groups.[5]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug or even column chromatography, before attempting recrystallization.[3]

Q: My solution has cooled to room temperature and even been placed in an ice bath, but no crystals have formed. What should I do?

A: The lack of crystal formation is typically due to one of two issues: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires initiation for nucleation.[3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the solution. This provides a template for further crystallization.[3]

  • Increase Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Lower the Temperature: If an ice bath (0 °C) is ineffective, try a colder bath (e.g., ice-salt or dry ice-acetone) to further decrease the product's solubility, but be aware this may also cause impurities to precipitate.

Q: My final yield after recrystallization is very low. Where did my product go?

A: Low yield is a common issue that can usually be traced back to one of several procedural steps.

Potential Cause Explanation & Solution
Excess Solvent Using too much solvent to dissolve the crude product will leave a significant amount of your compound dissolved in the mother liquor after cooling. Solution: Use the minimum amount of boiling solvent required to fully dissolve the solid.[4]
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel or on the filter paper. Solution: Use pre-heated glassware (funnel, receiving flask) and perform the filtration as quickly as possible to prevent cooling.[3]
Inappropriate Solvent Choice The solvent may be too good at dissolving your compound, even at low temperatures, leading to high losses in the filtrate. Solution: Consult literature for appropriate solvents or conduct small-scale solvent screening tests.
Excessive Washing Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product. Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent.[4]

Q: My product is still colored after recrystallization. How do I remove colored impurities?

A: Persistent color is due to highly conjugated or polar impurities that are not effectively removed by simple crystallization.

Solution: Activated Charcoal Treatment

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount (e.g., 1-2% by weight of your crude product) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently reheat the solution to boiling and keep it at a gentle boil for 2-5 minutes. The charcoal will adsorb the colored impurities.[3]

  • Perform a hot gravity filtration using a fluted filter paper in a pre-heated funnel to remove the charcoal.[3]

  • The resulting filtrate should be colorless. Allow it to cool slowly to crystallize the purified product.

Q: I've tried recrystallization multiple times, but HPLC analysis still shows persistent impurities. What is the next step?

A: When impurities have solubility properties very similar to your target compound, recrystallization may not be sufficient. The next and more powerful purification technique to employ is flash column chromatography. This method separates compounds based on their polarity. High-Performance Liquid Chromatography (HPLC) itself is a powerful analytical and preparative tool for separating sulfonamides.[7][9]

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Based on the structure of 2-isopropoxy-5-methylbenzenesulfonamide, an alcohol/water system is a logical starting point. Begin with 95% ethanol or isopropanol.[5]

  • Dissolution: Place 1.0 g of the crude solid in a 50 mL Erlenmeyer flask. Add ~5 mL of 95% isopropanol and heat the mixture to a boil while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, follow the activated charcoal treatment described in the troubleshooting guide.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.[3]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold 70% isopropanol to remove any soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air-drying on the filter or in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system (eluent) using thin-layer chromatography (TLC). A good starting point for a sulfonamide might be a mixture of hexanes and ethyl acetate (e.g., 70:30 or 60:40 v/v). The goal is to achieve an Rf value of ~0.3 for the desired product, with clear separation from all impurities.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent it is readily soluble in (e.g., dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2-isopropoxy-5-methylbenzenesulfonamide.

Visualization of Workflows

G cluster_0 Troubleshooting Crystallization start Recrystallization Attempt oil Product 'Oiled Out'? start->oil no_xtal No Crystals Formed? oil->no_xtal No sol_oil Re-heat, Add More Solvent, Cool Slowly, or Change Solvent oil->sol_oil Yes low_yield Final Product Pure? no_xtal->low_yield No sol_no_xtal Induce (Scratch/Seed), Reduce Solvent Volume, or Lower Temperature no_xtal->sol_no_xtal Yes sol_impure Consider Column Chromatography low_yield->sol_impure No success Pure Crystals Obtained low_yield->success Yes sol_oil->start sol_no_xtal->start

Caption: Troubleshooting flowchart for common crystallization issues.

G cluster_1 General Purification Workflow crude Crude Product assess1 Assess Purity (TLC, HPLC, NMR) crude->assess1 recryst Recrystallization assess1->recryst assess2 Assess Purity recryst->assess2 decision Purity Acceptable? assess2->decision chrom Column Chromatography decision->chrom No final_prod Pure Product decision->final_prod Yes assess3 Assess Purity chrom->assess3 assess3->final_prod

Caption: A general workflow for purifying sulfonamide intermediates.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Recrystalliz
  • A kind of synthesis technique of glibenclamide.
  • How is Glibenclamide Sulfonamide(Intermedi
  • Experiment 3 Notes. Chemistry LibreTexts.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Refining method for producing glibenclamide.
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.

Sources

Technical Support Center: resolving HPLC Peak Tailing for 2-Isopropoxy-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive Support Center resource. It addresses the specific physicochemical challenges of 2-Isopropoxy-5-methylbenzenesulfonamide , a lipophilic, weakly acidic sulfonamide.

Status: Operational | Topic ID: TS-HPL-ZW29 | Updated: February 17, 2026 Audience: Analytical Chemists, QC Specialists, Method Development Scientists

Compound Profile & Issue Diagnosis

Before troubleshooting, you must understand the "Personality" of your analyte. Unlike basic amines which tail due to ionic interactions with silanols, 2-Isopropoxy-5-methylbenzenesulfonamide is a weak acid with significant lipophilicity.

Physicochemical Snapshot
ParameterValue / CharacteristicImplication for Chromatography
Functional Group Primary Sulfonamide (

)
Weakly acidic (pKa

10.0). Neutral at pH < 8.[1][2]
Substituents Isopropoxy (

), Methyl (

)
Increases lipophilicity (LogP > 2). Low water solubility.
Primary Interaction Hydrophobic + H-BondingRetains well on C18; prone to H-bonding with residual silanols.
Tailing Mechanism Non-Ionic Tailing is likely caused by Solvent Mismatch , H-Bonding , or Metal Chelation , not cation exchange.

Interactive Troubleshooting Guide (Q&A)

Q1: "My peak is tailing (Tailing Factor > 1.5). Is my column dead?"

Diagnosis: Not necessarily.[1] If the tailing is specific to this compound while other markers (like Toluene or Uracil) are symmetrical, the issue is chemical, not physical.

Immediate Action: Check your Sample Diluent .

  • The Problem: This compound is lipophilic. Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol (MeOH) to ensure solubility. If your mobile phase is 50% Aqueous, injecting a plug of 100% organic solvent causes the analyte to travel faster than the mobile phase at the column head, resulting in a distorted, tailing peak (Solvent Mismatch).

  • The Fix: Dilute your sample in the starting mobile phase (e.g., 50:50 ACN:Buffer). If solubility is an issue, use the lowest possible organic content (e.g., 80:20 Buffer:ACN) that keeps the sample in solution.

Q2: "I am using a standard C18 column. Why is the peak shape poor?"

Diagnosis: You may be experiencing Hydrogen Bonding with residual silanols.

  • The Mechanism: Even at low pH (pH 2-3), where silanols (Si-OH) are protonated, the sulfonamide oxygen atoms can accept hydrogen bonds from these silanols. This "sticky" interaction delays a portion of the analyte, causing a tail.[3]

  • The Fix: Switch to a High-Coverage, End-Capped C18 column .

    • Recommended: Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18, or Phenomenex Kinetex C18. These columns have chemically bonded "caps" that block silanols.[4]

    • Avoid: "Traditional" or "Low Carbon Load" C18 columns (e.g., standard silica-based C18 without end-capping).

Q3: "Does pH matter if the molecule is neutral?"

Diagnosis: Yes. pH controls the silanol state and metal solubility .

  • The Problem: At pH > 4, silanols begin to deprotonate (

    
    ), creating a highly polar surface. While your sulfonamide is neutral, the polar surface can still induce dipole interactions.
    
  • The Fix: Maintain pH 2.5 – 3.0 .

    • Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) . This keeps silanols protonated (neutral) and the sulfonamide neutral, promoting pure hydrophobic retention.

Q4: "I've tried everything, but the tail persists. Could it be metals?"

Diagnosis: Sulfonamides can act as ligands for trace metals (Iron, Aluminum) inside the silica matrix.

  • The Fix: Add a sacrificial chelator.

    • Add 5–10 mM EDTA to the aqueous mobile phase (if using UV detection, watch for baseline noise) or simply switch to a "High Purity" Type B Silica column ( < 10 ppm metals).

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving peak tailing specific to this compound.

TroubleshootingLogic Start Start: Tailing Factor > 1.5 CheckSolvent Check Sample Diluent: Is it 100% Organic? Start->CheckSolvent FixSolvent Action: Dilute with Mobile Phase (Match Initial Gradient) CheckSolvent->FixSolvent Yes CheckColumn Check Column Type: Is it fully End-Capped? CheckSolvent->CheckColumn No (Matched) Success Resolution: Symetrical Peak (Tailing Factor < 1.2) FixSolvent->Success SwitchColumn Action: Switch to High-Coverage End-Capped C18 (Type B Silica) CheckColumn->SwitchColumn No CheckPH Check Mobile Phase pH: Is pH > 4.0? CheckColumn->CheckPH Yes SwitchColumn->Success LowerPH Action: Adjust to pH 2.5 - 3.0 (Suppresses Silanol Activity) CheckPH->LowerPH Yes CheckMetal Check Trace Metals: Is Silica Type A (Older)? CheckPH->CheckMetal No (Already Low) LowerPH->Success AddChelator Action: Add 5mM EDTA or Switch to Hybrid Particle Column CheckMetal->AddChelator Yes/Unsure CheckMetal->Success No (High Purity) AddChelator->Success

Caption: Decision tree for isolating the root cause of peak tailing in 2-Isopropoxy-5-methylbenzenesulfonamide analysis.

Optimized Experimental Protocol

Use this "Golden Standard" method to validate your system performance.

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure; end-capping prevents H-bonding.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol ionization; volatile for LC-MS.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than Methanol for lipophilic compounds.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Injection Volume 5 - 10 µLKeep volume low to prevent overload.
Detection UV @ 254 nm or 265 nmSulfonamide aromatic ring absorption maximum.
Step-by-Step Optimization Workflow
  • Preparation: Prepare a 100 µg/mL standard solution. Crucial: Dissolve the solid in 100% ACN first (10% of final volume), then dilute to volume with Mobile Phase A .

    • Example: Weigh 10 mg

      
       Dissolve in 10 mL ACN 
      
      
      
      Take 1 mL of this stock
      
      
      Dilute with 9 mL of 0.1% Formic Acid.
  • System Suitability Test (SST): Inject the standard 6 times.

    • Calculate USP Tailing Factor (

      
      ) .[4] Target: 
      
      
      
      .
  • Gradient Scouting:

    • Start: 10% B.[2]

    • End: 90% B over 20 minutes.

    • Observation: If the peak elutes late and broad, increase the starting %B or use a steeper gradient.

  • Buffer Switch (If Tailing Persists):

    • Replace 0.1% Formic Acid with 25 mM Potassium Phosphate (pH 3.0) . Phosphate is a more effective silanol masker than Formate, though non-volatile (UV only).

Interaction Mechanism Diagram

Understanding why the tailing happens helps in preventing it.[2][3][4]

InteractionMechanism Analyte 2-Isopropoxy-5-methylbenzenesulfonamide (Lipophilic, Neutral) C18Ligand C18 Ligand (Hydrophobic Retention) Analyte->C18Ligand Primary Interaction (Desired Retention) Silanol Residual Silanol (Si-OH) (Active Site) Analyte->Silanol Secondary Interaction (H-Bonding -> Tailing) EndCapping End-Capping Reagent (Blocks Silanols) EndCapping->Silanol Steric Hindrance

Caption: The analyte undergoes dual interactions: desired hydrophobic retention and unwanted hydrogen bonding with silanols.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Perlovich, G. L., et al. (2013). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Sigma-Aldrich. (2025).[5] HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from

  • BenchChem. (2025).[6] HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide (Analogous Sulfonamide Protocol). Retrieved from

Sources

Validation & Comparative

Elemental analysis confirmation for 2-Isopropoxy-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Confirmation for 2-Isopropoxy-5-methylbenzenesulfonamide

Executive Summary

Compound: 2-Isopropoxy-5-methylbenzenesulfonamide CAS: 1094691-36-7 Formula:


Molecular Weight:  229.30  g/mol [1][2]

In the rigorous landscape of pharmaceutical intermediate characterization, 2-Isopropoxy-5-methylbenzenesulfonamide presents a specific challenge. As a structural analog to key PDE5 inhibitor intermediates (e.g., the sildenafil precursor), its purity is critical for downstream yield and regulatory compliance. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect non-ionizable impurities or trapped solvents common in sulfonamide crystallization.

This guide serves as an authoritative protocol for validating this compound, contrasting the "Gold Standard" of Combustion Elemental Analysis (EA) against orthogonal methods like HRMS and Quantitative NMR (qNMR) .

Theoretical Framework

Before initiating any experimental protocol, the theoretical elemental composition must be established as the baseline for acceptance.

Table 1: Theoretical Composition for


 
ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)Acceptance Limit (+/- 0.4%)
Carbon (C) 1012.011120.1152.38% 51.98 – 52.78%
Hydrogen (H) 151.00815.126.59% 6.19 – 6.99%
Nitrogen (N) 114.00714.016.11% 5.71 – 6.51%
Sulfur (S) 132.0632.0613.98% 13.58 – 14.38%
Oxygen (O) 315.99948.0020.93% Calculated by difference

Note: The +/- 0.4% limit is the standard acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem., J. Med. Chem.) and ICH Q6A specifications for bulk purity.

Comparative Methodology

Method A: Combustion Analysis (The Gold Standard)

Principle: High-temperature combustion (


) in an oxygen-rich environment converts the sample into gases (

,

,

,

). These are separated and quantified via thermal conductivity detection.
  • Why it wins: It is the only method that measures the bulk percentage of elements by weight. If your sample contains 5% trapped isopropyl alcohol (a common solvent for this synthesis), the Carbon % will deviate significantly, flagging an impurity that HRMS might miss.

  • The Challenge: Sulfonamides are notoriously hygroscopic and can form solvates.

  • Protocol Requirement: Samples must be dried under vacuum (

    
    ) at 
    
    
    
    for at least 4 hours prior to analysis.
Method B: High-Resolution Mass Spectrometry (HRMS)

Principle: Ionization (ESI/APCI) followed by Time-of-Flight (TOF) or Orbitrap detection to determine the exact mass-to-charge ratio (


).
  • Why it wins: Unmatched specificity for identity. It proves you synthesized

    
     and not the ethyl analog (
    
    
    
    ).
  • The Limitation: It is qualitative, not quantitative for bulk purity. A sample can be 80% pure and still give a perfect mass spectrum if the impurities (like inorganic salts) do not ionize.

Method C: Quantitative NMR (qNMR)

Principle: Proton (


) NMR using an internal standard (e.g., Maleic Acid or TCNB) of known purity.
  • Why it wins: It bridges the gap. It confirms structure (isopropoxy septet signal) and calculates purity relative to the internal standard.

  • The Limitation: Requires precise weighing and solubility matching between analyte and standard.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the 2-Isopropoxy-5-methylbenzenesulfonamide intermediate.

PurityConfirmation Start Crude 2-Isopropoxy-5-methyl- benzenesulfonamide Drying Step 1: Vacuum Drying (40°C, 4h, <5 mbar) Start->Drying MethodB Method B: HRMS (ESI+) Identity Confirmation Start->MethodB Decision1 Is sample dry? Drying->Decision1 Decision1->Drying No (TGA check) MethodA Method A: CHNS Analysis (Combustion) Decision1->MethodA Yes ResultA Check %C, %H, %N vs Theoretical MethodA->ResultA ResultB Check m/z Error < 5 ppm MethodB->ResultB PassA Within +/- 0.4%? ResultA->PassA Success VALIDATED REFERENCE STANDARD ResultB->Success Supportive Data PassA->Success Yes qNMR Method C: qNMR (Resolve Solvates) PassA->qNMR No (Deviant C%) Fail Recrystallize / Prep-HPLC Fail->Drying qNMR->Fail Solvent Detected

Figure 1: Integrated workflow for purity confirmation. Note the critical role of qNMR as a troubleshooting step if CHNS analysis fails.

Detailed Experimental Protocols

Protocol 1: Preparation for CHNS Analysis
  • Equipment: Microbalance (readability 0.001 mg), Vacuum Oven, CHNS Analyzer (e.g., Elementar vario EL cube).

  • Step 1 (Drying): Place 50 mg of the sample in a tared vial. Dry at

    
     under vacuum for 4 hours. Sulfonamides can trap isopropyl alcohol (from synthesis); this step is non-negotiable.
    
  • Step 2 (Weighing): Accurately weigh 2.0 – 3.0 mg of the dried sample into a tin capsule. Fold the capsule tightly to exclude air.

  • Step 3 (Combustion): Add

    
     (Vanadium Pentoxide) additive if available.
    
    • Expert Insight: Sulfur-containing compounds can sometimes form stable sulfates in the ash.

      
       acts as a flux and oxygen donor to ensure quantitative conversion of sulfur to 
      
      
      
      .
  • Step 4 (Calculation): Compare results to Table 1.

Protocol 2: HRMS Confirmation
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: ESI (Positive Mode).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

  • Target Ion:

    
    
    
  • Calculation:

    • Formula:

      
       (Protonated)
      
    • Exact Mass:

      
       Da.
      
  • Acceptance: Experimental mass must be within

    
     (e.g., 
    
    
    
    ).

Data Interpretation & Troubleshooting

Scenario 1: Carbon is High (> 52.8%)

  • Cause: Trapped solvent (Isopropyl alcohol or Ethyl acetate).

  • Solution: Run

    
    -NMR. Look for a septet at 
    
    
    
    ppm (distinct from the product's isopropoxy group) or a singlet at
    
    
    ppm (EtOAc).

Scenario 2: Sulfur is Low (< 13.5%)

  • Cause: Incomplete combustion or ash formation.

  • Solution: Add 5-10 mg of

    
     or 
    
    
    
    to the tin capsule to boost oxidation power.

Scenario 3: Nitrogen is High

  • Cause: Incomplete removal of ammonia (if used in the final amidation step).

  • Solution: Wash the solid with dilute HCl, then water, and re-dry.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4] Geneva, 2000. Link

  • Dunn, P. J., et al. "Sildenafil citrate (Viagra): an example of green chemistry in practice." Green Chemistry, 2004, 6, 43-48. (Provides context on sulfonamide intermediate synthesis and characterization). Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. (Authoritative source for qNMR protocols). Link

  • PubChem Compound Summary. "2-Isopropoxy-5-methylbenzenesulfonamide (Related Analogs)." National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isopropoxy-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

It is critical to recognize that sulfonamides as a class can present hazards such as skin and eye irritation, and may cause respiratory irritation.[1][2] Some may also cause an allergic skin reaction. Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is essential.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling of 2-Isopropoxy-5-methylbenzenesulfonamide, a thorough risk assessment is necessary. This involves considering the physical state of the chemical (solid or in solution), the quantity being used, and the nature of the procedure (e.g., weighing, dissolving, reacting). As a solid, the primary risks are inhalation of dust and skin/eye contact. In solution, the risks of splashes and skin absorption become more prominent.

Key Potential Hazards of Sulfonamides:

  • Skin Irritation: Prolonged or repeated contact can cause irritation.[1]

  • Serious Eye Irritation/Damage: Direct contact can cause significant eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Allergic Skin Reaction: Some individuals may develop sensitization to sulfonamides.[3]

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with appropriate engineering controls that minimize exposure at the source.

  • Ventilation: All work with 2-Isopropoxy-5-methylbenzenesulfonamide, especially when handling the solid powder, should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust or vapors.[5]

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): A Multi-Faceted Barrier

The selection of appropriate PPE is crucial for safeguarding against the potential hazards of 2-Isopropoxy-5-methylbenzenesulfonamide. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile)Lab coatRecommended if not in a fume hood
Preparation of Solutions Tightly fitting safety goggles with side shields and/or face shieldChemical-resistant gloves (e.g., nitrile)Lab coatNot typically required if performed in a fume hood
Running Reactions Tightly fitting safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile)Lab coatNot typically required if performed in a fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

In-Depth Look at PPE Selection:

  • Eye and Face Protection: To prevent eye irritation or damage from dust or splashes, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1][2] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact. Nitrile gloves are a common and effective choice for handling many chemicals, including sulfonamides. It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.[5] Always wash hands thoroughly after removing gloves.

  • Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from contamination.[2] For larger scale operations or when handling highly concentrated solutions, a chemical-resistant apron may be necessary.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, or if dust generation is unavoidable, respiratory protection is advised to prevent irritation. An N95 or P100 respirator can provide adequate protection against airborne particulates.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2-Isopropoxy-5-methylbenzenesulfonamide cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling 2-Isopropoxy-5-methylbenzenesulfonamide AssessOperation Assess Operation: - Weighing/Transfer - Solution Prep - Reaction - Spill Cleanup Start->AssessOperation AssessQuantity Assess Quantity: - Small Scale (<1g) - Medium Scale (1-10g) - Large Scale (>10g) AssessOperation->AssessQuantity FumeHood Work in a Chemical Fume Hood AssessQuantity->FumeHood Always Preferred EyeProtection Eye/Face Protection: - Goggles - Goggles + Face Shield HandProtection Hand Protection: - Nitrile Gloves BodyProtection Body Protection: - Lab Coat - Chemical Apron RespiratoryProtection Respiratory Protection: - None (in fume hood) - N95/P100 Respirator FumeHood->EyeProtection FumeHood->HandProtection FumeHood->BodyProtection FumeHood->RespiratoryProtection If fume hood is not available or spill occurs

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Ensure adequate ventilation at all times.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Proper disposal of 2-Isopropoxy-5-methylbenzenesulfonamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused or waste 2-Isopropoxy-5-methylbenzenesulfonamide should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container designated for hazardous chemical waste.[6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.[6]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures. Do not dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these guidelines, researchers can confidently and safely handle 2-Isopropoxy-5-methylbenzenesulfonamide, ensuring both personal well-being and the integrity of their scientific work.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet. [Link]

  • (2013, March 11). SAFETY DATA SHEET. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • (2018, April 15). SAFETY DATA SHEET. [Link]

  • ScienceLab.com. (n.d.). material safety data sheet - cetostearyl alcohol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.